molecular formula C8H6BrF3N2OS B12995109 2-Bromo-4-trifluoromethoxyphenylthiourea CAS No. 1263377-45-2

2-Bromo-4-trifluoromethoxyphenylthiourea

Cat. No.: B12995109
CAS No.: 1263377-45-2
M. Wt: 315.11 g/mol
InChI Key: MZQGTYITKGNIKU-UHFFFAOYSA-N
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Description

2-Bromo-4-trifluoromethoxyphenylthiourea is an organic compound with the molecular formula C8H6BrF3N2OS It is a thiourea derivative, characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-trifluoromethoxyphenylthiourea typically involves the reaction of 2-bromo-4-trifluoromethoxyaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-trifluoromethoxyphenylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include substituted phenylthioureas.

    Oxidation: Products include sulfonyl derivatives.

    Reduction: Products include thiol derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-trifluoromethoxyphenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, modulating their activity. The presence of the bromine and trifluoromethoxy groups enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-trifluoromethoxyphenylthiourea is unique due to the combination of its bromine atom, trifluoromethoxy group, and thiourea moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

1263377-45-2

Molecular Formula

C8H6BrF3N2OS

Molecular Weight

315.11 g/mol

IUPAC Name

[2-bromo-4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H6BrF3N2OS/c9-5-3-4(15-8(10,11)12)1-2-6(5)14-7(13)16/h1-3H,(H3,13,14,16)

InChI Key

MZQGTYITKGNIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)N

Origin of Product

United States

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